molecular formula C10H10O B8740618 4-(2-Hydroxyethyl)phenylacetylene

4-(2-Hydroxyethyl)phenylacetylene

Cat. No. B8740618
M. Wt: 146.19 g/mol
InChI Key: QJFGPLQSJZKZRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Hydroxyethyl)phenylacetylene is a useful research compound. Its molecular formula is C10H10O and its molecular weight is 146.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Hydroxyethyl)phenylacetylene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Hydroxyethyl)phenylacetylene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(2-Hydroxyethyl)phenylacetylene

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

IUPAC Name

2-(4-ethynylphenyl)ethanol

InChI

InChI=1S/C10H10O/c1-2-9-3-5-10(6-4-9)7-8-11/h1,3-6,11H,7-8H2

InChI Key

QJFGPLQSJZKZRC-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(C=C1)CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A flask is flushed with N2 and charged with 4-bromo-phenethyl alcohol (20 mmol) and dissolved in 1/1 Et3N/dioxane. Bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2) (0.2 mmol) is added, followed by 0.4 mmol of CuI. Trimethylsilylacetylene (24 mmol) is added drop-wise to the reaction mixture. The reaction mixture is stirred overnight under N2. The solvent is removed under vacuum and the resulting liquid is extracted by washing with ethyl ether. The ethyl ether extracts are combined and washed with H2O, then dried over anhydrous sodium sulfate. The solvent is removed under vacuum and the product is purified by column chromatography. The purified product is placed in a N2-flushed flask and dissolved in methanol. Potassium fluoride (65 mmol) is added and the reaction stirred under a N2 blanket for 16 h. The reaction mixture is poured into CH2Cl2 and extracted with H2O, then dried over Na2SO4, filtered and the solvent is removed under vacuum. The resulting product is purified by column chromatography to yield 2-(4-ethynyl-phenyl)-ethanol (2).
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
24 mmol
Type
reactant
Reaction Step Two
Quantity
65 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Et3N dioxane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0.2 mmol
Type
catalyst
Reaction Step Six
Name
Quantity
0.4 mmol
Type
catalyst
Reaction Step Seven

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.